molecular formula C6H10N4 B8730381 3-hydrazinyl-2,5-dimethylPyrazine

3-hydrazinyl-2,5-dimethylPyrazine

Cat. No. B8730381
M. Wt: 138.17 g/mol
InChI Key: JIYZRGBJTOMYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydrazinyl-2,5-dimethylPyrazine is a useful research compound. Its molecular formula is C6H10N4 and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-hydrazinyl-2,5-dimethylPyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydrazinyl-2,5-dimethylPyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-hydrazinyl-2,5-dimethylPyrazine

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(3,6-dimethylpyrazin-2-yl)hydrazine

InChI

InChI=1S/C6H10N4/c1-4-3-8-5(2)6(9-4)10-7/h3H,7H2,1-2H3,(H,9,10)

InChI Key

JIYZRGBJTOMYRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)NN)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3-chloro-2,5-dimethylpyrazine (26.0 g, 0.182 mol) placed in a round bottom flask was added hydrazine hydrate (75 mL). The reaction mixture was refluxed for 3 h, cooled to ambient temperature, and then kept in a refrigerator for 24 h. The precipitate was collected and washed with hexanes and diethyl ether to afford the title compound as dark colored solid. The compound was used in the next step without further purification. LC/MS 138.9 (M+1); 1H-NMR (500 MHz, CDCl3): δ 2.33 (s, 3H), 2.41 (s, 3H), 4.10 (br S, 2H), 5.75 (br s, 1H), 7.70 (s, 1H).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A reaction flask was loaded with 2-chloro-3,6-dimethylpyrazine (10 g) and ethanol (15 ml), and heated up to 50° C. with stirring. To this, a mixture of hydrazine monohydrate (11.2 g) and ethanol (10 ml) was dropwise added in one hour. The temperature was raised to the reflux temperature, followed by stirring for six hours. The heating was stopped and the reaction mixture was condensed by an evaporator. The precipitated crystals were filtrated for collection and dried to give 2-hydrazino-3,6-dimethylpyrazine (2.7 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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